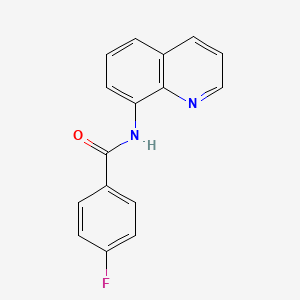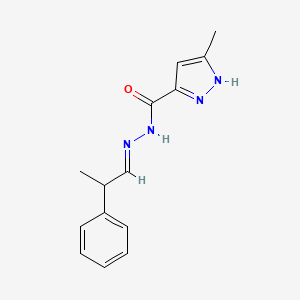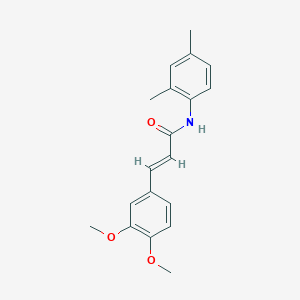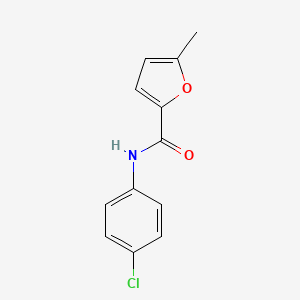![molecular formula C17H16N2O4S B5762513 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PD-166793, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD-166793 is a synthetic compound that belongs to the class of sulfonylbenzamide derivatives and has been shown to have potent inhibitory effects on several protein kinases.
Mechanism of Action
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various signaling pathways.
Biochemical and Physiological Effects
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and promote neuroprotection.
Advantages and Limitations for Lab Experiments
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages and limitations for lab experiments. One of the advantages of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potent inhibitory effects on several protein kinases, which makes it a valuable tool for studying various signaling pathways. However, one of the limitations of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential future direction is the development of more potent and selective inhibitors of specific protein kinases. Another potential future direction is the investigation of the potential therapeutic applications of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new delivery methods for 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could also be a promising future direction.
Synthesis Methods
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the reaction of various starting materials. The synthesis of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine and sulfur dioxide to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromobenzoic acid to form the final product, 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Scientific Research Applications
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have potent inhibitory effects on several protein kinases, including focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).
properties
IUPAC Name |
5-piperidin-1-ylsulfonylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-13-6-4-5-11-9-12(10-14(15(11)13)17(21)18-16)24(22,23)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLGULVIZZIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-ylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)



